molecular formula C7H3N2O6- B1224026 2,4-Dinitrobenzoate

2,4-Dinitrobenzoate

Cat. No.: B1224026
M. Wt: 211.11 g/mol
InChI Key: ZIIGSRYPZWDGBT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dinitrobenzoate (2,4-Nbz) is a nitro-substituted benzoate anion with nitro groups at the 2- and 4-positions of the aromatic ring. It is widely used in coordination chemistry to synthesize heterometallic complexes, such as europium-cadmium (Eu-Cd) polymers, due to its ability to engage in diverse non-covalent interactions (e.g., π-π stacking, N–O···π, and hydrogen bonding) . These interactions stabilize polymeric structures and influence the geometry of metal cores in complexes . For example, in [Eu₂(NO₃)₂Cd₂(Phen)₂(2,4-Nbz)₈]ₙ·2nMeCN, 2,4-Nbz facilitates a 1D polymeric architecture, with thermal stability up to 260°C before decomposition . Notably, 2,4-Nbz complexes lack europium-centered luminescence at 270 nm due to excitation energy dissipation .

Properties

Molecular Formula

C7H3N2O6-

Molecular Weight

211.11 g/mol

IUPAC Name

2,4-dinitrobenzoate

InChI

InChI=1S/C7H4N2O6/c10-7(11)5-2-1-4(8(12)13)3-6(5)9(14)15/h1-3H,(H,10,11)/p-1

InChI Key

ZIIGSRYPZWDGBT-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)[O-]

Synonyms

2,4-dinitrobenzoate
2,4-dinitrobenzoic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Thermal Properties

Table 1: Structural and Thermal Comparison of 2,4-Dinitrobenzoate and 3,5-Dinitrobenzoate Complexes
Property This compound Complexes 3,5-Dinitrobenzoate Complexes
Coordination Mode 1D polymeric structures Binuclear or molecular structures
Non-Covalent Interactions π-π, N–O···π, C–H···O, NO₂···NO₂ Limited π-π interactions; dominated by H-bonds
Thermal Stability Decomposes explosively at ~267°C (after solvent loss) Stable up to 260°C; decomposition without explosion
Luminescence No Eu³⁺ emission at 270 nm Similar quenching observed
  • Key Findings :
    • Polymerization Tendency : 2,4-Nbz preferentially forms 1D polymers, while 3,5-Nbz forms discrete binuclear complexes (e.g., [Ln₂(Phen)₂(3,5-Nbz)₆]) due to steric and electronic effects of nitro group positioning .
    • Thermal Behavior : 2,4-Nbz complexes exhibit lower thermal stability than 3D analogs but become more stable than 2D structures after solvent loss . For example, [Eu₂Cd₂(2,4-Nbz)₈]ₙ decomposes explosively at 267°C, whereas 3,5-Nbz analogs decompose gradually .
    • Geometry Distortion : Intramolecular interactions in 2,4-Nbz complexes (e.g., N–O···π) distort metal-core geometry, reducing Eu···Eu distances from 4.469 Å (3,5-Nbz) to 4.042 Å .
Table 2: Functional Comparison with Other Nitrobenzoates
Compound Bioreporter Specificity Nitroreductase Efficiency (Vₘₐₐₓ/Kₘ) Applications
This compound Induces EGFP expression High (preferential reduction) Bioremediation, explosives detection
3-Nitrobenzoate No induction Low Limited biological relevance
4-Nitrobenzoate No induction Moderate Pharmaceutical intermediates
  • Key Findings: Bioreporter Specificity: 2,4-Nbz uniquely induces EGFP expression in engineered bacterial bioreporters, unlike 3-nitrobenzoate or 4-nitrobenzoate . Enzymatic Reduction: Nitroreductases exhibit higher catalytic efficiency for 2,4-Nbz reduction compared to mononitro analogs, enabling applications in nitroaromatic detoxification .

Comparison with Halogenated and Fluorinated Analogs

  • Pentafluorobenzoates : Unlike 2,4-Nbz, pentafluorobenzoate complexes (e.g., [Cd(Phen)(C₆F₅COO)₂]ₙ) form 3D polymers stabilized by fluorine-based interactions, showing higher thermal stability (~300°C) .
  • 4-Iodobenzoate : Forms layered structures via halogen bonding (C–I···N), contrasting with the 1D chains of 2,4-Nbz .

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